

Application Notes: Biotinylated SBP1 Peptide in Research

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Compound of Interest

Compound Name: SBP1 peptide

Cat. No.: B15578515

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Introduction

The Spike-Binding Peptide 1 (SBP1) is a 23-amino acid peptide derived from the $\alpha 1$ helix of the human angiotensin-converting enzyme 2 (ACE2) peptidase domain.[1][2] This region is critical for the interaction between ACE2 and the Receptor Binding Domain (RBD) of the SARS-CoV-2 spike protein.[1][3] SBP1 mimics this binding interface and can competitively inhibit the interaction essential for viral entry into host cells.[4][5]

The biotinylation of SBP1 significantly enhances its utility as a research tool. Biotin forms an exceptionally strong and specific non-covalent bond with streptavidin and its analogues (e.g., avidin, NeutrAvidin), with a dissociation constant (K_d) in the femtomolar range (10^{-15} M).[6][7] This robust interaction allows for the stable immobilization and detection of the **SBP1 peptide**, making it invaluable for a variety of applications in proteomics, virology, and drug discovery.[7][8]

Key Applications

The primary applications of biotinylated **SBP1 peptide** leverage the high-affinity biotin-streptavidin interaction for the detection, isolation, and characterization of the SARS-CoV-2 spike protein and its interacting partners.

- **Affinity Pull-Down Assays:** Biotinylated SBP1 can be immobilized on streptavidin-coated beads to isolate the spike protein or other binding partners from complex biological samples like cell lysates or serum.[9][10] This technique is crucial for identifying new viral variants,

studying mutations in the RBD, and discovering host factors that may interact with the spike protein.

- **Enzyme-Linked Immunosorbent Assays (ELISA):** In an ELISA format, biotinylated SBP1 can be used as a capture molecule to detect the presence of the SARS-CoV-2 spike protein.[8][11] This setup is also adaptable for screening assays to identify antibodies or small molecules that block the SBP1-RBD interaction, indicating potential therapeutic candidates.[4]
- **Biosensor-Based Interaction Analysis (SPR & BLI):** Biotinylation facilitates the easy and oriented immobilization of SBP1 onto streptavidin-coated sensor chips for techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).[5] These methods allow for the real-time, label-free measurement of binding kinetics (association and dissociation rates) and affinity (Kd) between SBP1 and the spike protein RBD.
- **In-Vivo Crosslinking Studies:** Biotinylated SBP1 can be used to probe for interactions within a cellular context.[12][13] By introducing the peptide to cells expressing the target protein, researchers can use cross-linking agents to covalently link the peptide to its binding partners, which can then be isolated using streptavidin beads and identified.
- **Cell and Tissue Imaging:** When combined with fluorescently labeled streptavidin, biotinylated SBP1 can be used to visualize the localization of spike protein on the cell surface or within tissues.[8][11]

Data Presentation

Binding Affinity of SBP1 to SARS-CoV-2 Spike RBD

The reported binding affinity of the **SBP1 peptide** to the SARS-CoV-2 spike protein's Receptor Binding Domain (RBD) varies across studies. This variability can be attributed to differences in the expression system used for the RBD (e.g., insect vs. mammalian cells), the specific assay conditions, and the peptide's structural state in solution.[3][5][14]

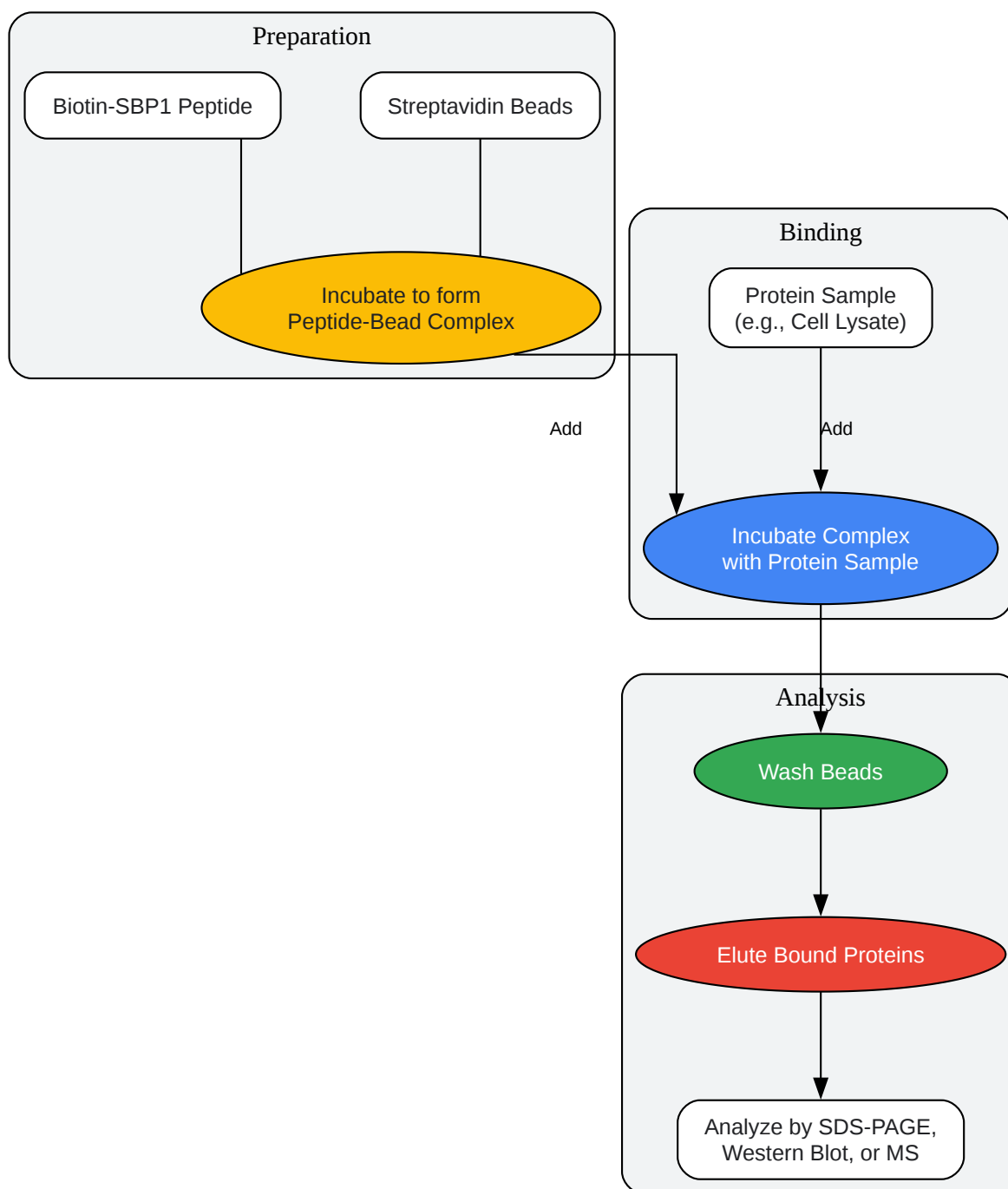
Reported Kd	Method	RBD Source	Reference
1.3 μ M	Bio-Layer Interferometry	Insect Cells	[3][15]
47 nM	Bio-Layer Interferometry	Not Specified	[5]
~97.5 μ M	In-house data suggesting ~75-fold lower affinity than the 1.3 μ M value	Insect Cells	[3]
Weak or No Binding	Not Specified	Various commercial sources (insect and HEK cells)	[5][16]

Experimental Protocols & Visualizations

Protocol 1: Affinity Pull-Down of SARS-CoV-2 Spike Protein

This protocol describes the use of biotinylated **SBP1 peptide** to isolate the SARS-CoV-2 spike protein (or its RBD) from a protein mixture.

Workflow Diagram



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Caption: Workflow for a biotinylated SBP1 pull-down assay.

Materials:

- Biotinylated **SBP1 Peptide** (e.g., LifeTein, Cat. No: LT-V008)[[17](#)]
- Streptavidin-coated magnetic beads (e.g., Dynabeads™ MyOne™ Streptavidin C1)
- Binding/Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST)
- Elution Buffer: 0.1 M glycine, pH 2.5, or SDS-PAGE sample buffer
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5
- Protein sample containing the target protein (e.g., purified spike protein, cell lysate)

Methodology:

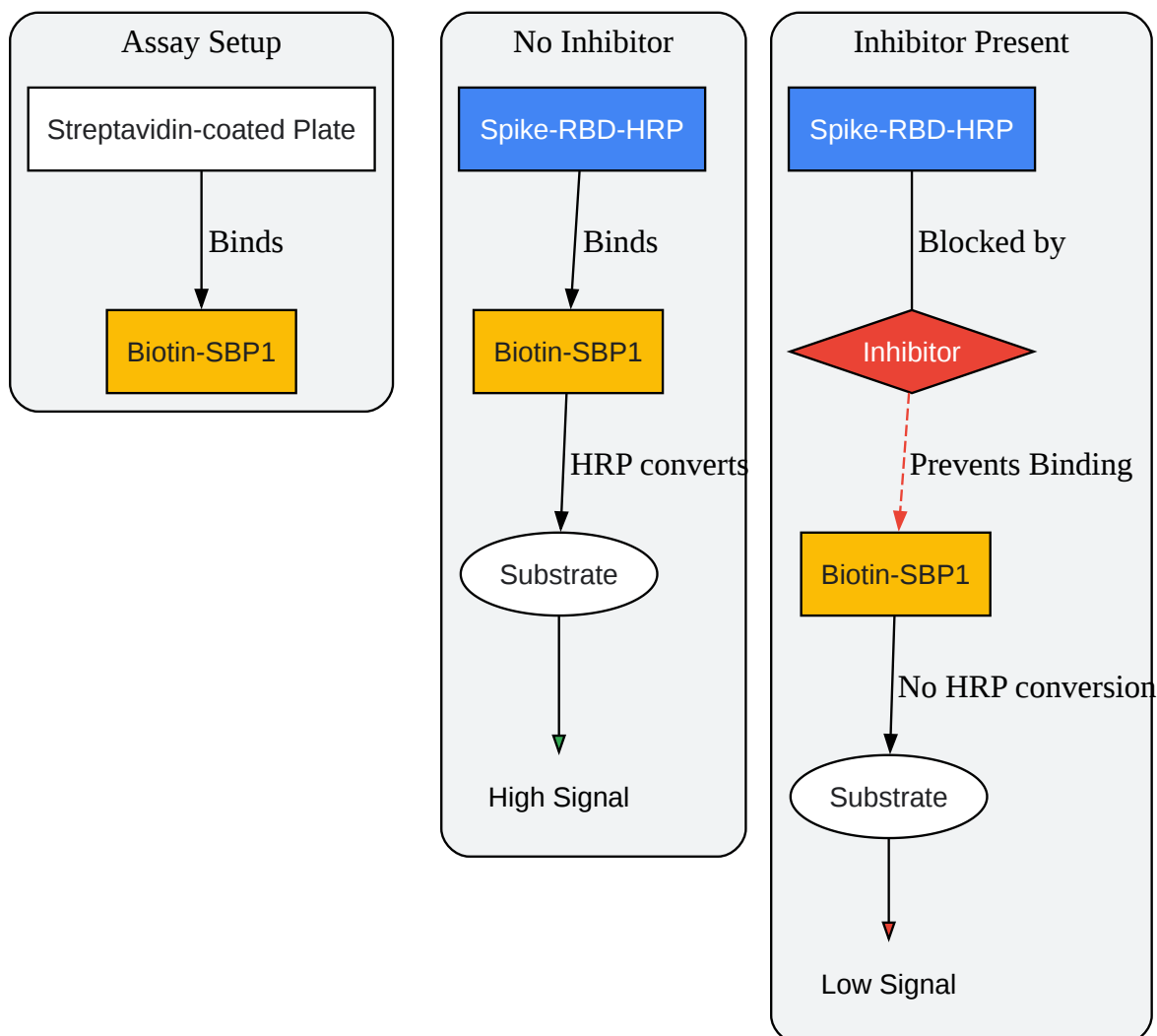
- **Bead Preparation:** Resuspend the streptavidin magnetic beads. Transfer 50 µL of bead slurry to a new microcentrifuge tube. Place the tube on a magnetic rack to separate the beads and discard the supernatant.[[18](#)]
- **Washing Beads:** Wash the beads three times by resuspending them in 500 µL of Binding/Wash Buffer, separating them on the magnetic rack, and discarding the supernatant. [[18](#)]
- **Peptide Immobilization:** Dilute the biotinylated **SBP1 peptide** in Binding/Wash Buffer to a final concentration of 1-5 µg/mL. Resuspend the washed beads in 200 µL of the diluted peptide solution.
- **Incubation:** Incubate the bead-peptide mixture for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated peptide to bind to the streptavidin beads.[[10](#)]
- **Washing Unbound Peptide:** After incubation, separate the beads on the magnetic rack, discard the supernatant, and wash three times with 500 µL of Binding/Wash Buffer to remove any unbound peptide.
- **Protein Binding:** Add your protein sample (e.g., 500 µL of cell lysate) to the peptide-coated beads. Incubate for 1-2 hours at 4°C with gentle rotation.[[18](#)]

- **Washing:** Separate the beads on the magnetic rack and collect the supernatant (this is the "unbound" fraction). Wash the beads five times with 1 mL of ice-cold Binding/Wash Buffer.
- **Elution:** Elute the bound proteins by adding 50 μ L of Elution Buffer and incubating for 5-10 minutes at room temperature.[\[10\]](#) If using a low-pH glycine buffer, immediately neutralize the eluate by adding 5 μ L of Neutralization Buffer. Alternatively, add SDS-PAGE sample buffer and boil at 95°C for 5 minutes for direct analysis by Western blot.[\[18\]](#)
- **Analysis:** Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining or Western blotting using an antibody specific to the spike protein. For protein identification, the eluate can be subjected to mass spectrometry.

Protocol 2: Competitive ELISA to Screen for Inhibitors

This protocol outlines a competitive ELISA to screen for compounds that inhibit the interaction between the SARS-CoV-2 spike protein RBD and SBP1.

Principle Diagram



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Caption: Principle of a competitive ELISA for screening inhibitors.

Materials:

- Streptavidin-coated 96-well plates
- Biotinylated **SBP1 Peptide**
- Recombinant SARS-CoV-2 Spike RBD conjugated to Horseradish Peroxidase (RBD-HRP)

- Test compounds/inhibitors
- Assay Buffer: PBST with 1% BSA
- Wash Buffer: PBST
- TMB Substrate
- Stop Solution (e.g., 2 N H₂SO₄)
- Microplate reader

Methodology:

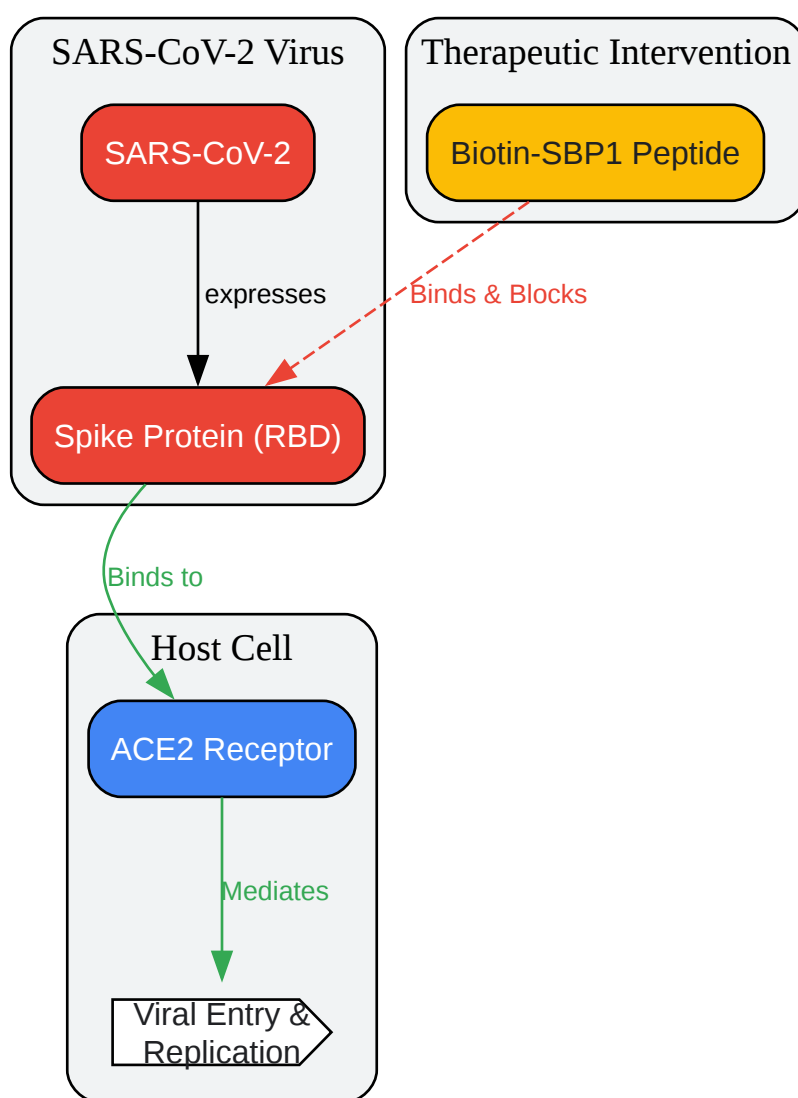
- Plate Preparation: Wash streptavidin-coated wells twice with 200 µL of Wash Buffer.
- SBP1 Coating: Add 100 µL of biotinylated SBP1 (0.5-1.0 µg/mL in Assay Buffer) to each well. Incubate for 1 hour at 37°C.
- Washing: Discard the SBP1 solution and wash the wells three times with 200 µL of Wash Buffer.
- Competitive Binding: In separate tubes, pre-incubate a fixed concentration of RBD-HRP with varying concentrations of your test compound (or control) for 30 minutes at room temperature.
- Sample Addition: Add 100 µL of the pre-incubated RBD-HRP/inhibitor mixture to the SBP1-coated wells. Incubate for 1 hour at 37°C.
- Washing: Discard the solutions and wash the wells five times with 200 µL of Wash Buffer to remove unbound RBD-HRP.
- Signal Development: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
- Stopping Reaction: Add 50 µL of Stop Solution to each well to quench the reaction.

- Data Acquisition: Read the absorbance at 450 nm using a microplate reader. A lower signal indicates a more potent inhibition of the SBP1-RBD interaction.

Signaling Pathway: SBP1 Inhibition of Viral Entry

SBP1 acts as a competitive antagonist to the ACE2 receptor, thereby blocking the initial step of SARS-CoV-2 infection.

Diagram of Competitive Inhibition



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Caption: SBP1 competitively blocks the Spike-ACE2 interaction.

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